molecular formula C11H9ClO5 B107619 alpha-Ochratoxin CAS No. 19165-63-0

alpha-Ochratoxin

Cat. No.: B107619
CAS No.: 19165-63-0
M. Wt: 256.64 g/mol
InChI Key: OSFWJKYWJMZKSM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Ochratoxin  A and its Metabolism: This compound  is a mycotoxin produced by certain Penicillium and Aspergillus species of fungi, which has been discovered in foods, feeds, animal tissues, and human blood in Europe and North America. This compound  is known to be a potent carcinogen in rodents and has adverse effects on animals. It is absorbed throughout the gastrointestinal tract and actively in the kidney, with a long half-life due to its binding to the albumin fraction in blood and recycling in the bile and kidney. This compound  A is hydrolyzed to its nontoxic alpha form (O alpha) by microorganisms in the rumen, cecum, and large intestine, and is primarily excreted in the urine as O alpha and to a lesser degree as this compound  (Marquardt &  Frohlich, 1992).

Effects of this compound  A Metabolites: Studies have shown that this compound  A metabolites like (4R)-4-hydroxyochratoxin A [4R)-OTA] inhibit protein synthesis and cell growth similarly to OTA, but ochratoxin alpha (OT alpha) does not affect either protein synthesis or cell growth (Creppy et al., 1983). Additionally, the metabolism of this compound  in rats and in a culture of this compound-producing Aspergillus ochraceus indicates that 4-R-OH this compound  and O alpha are consistently produced and are the dominant biotransformed metabolites (Xiao et al., 1996).

Comparative Studies and Pharmacokinetics: Comparative studies of this compound  analogues reveal that all the analogues had inhibitory effects on yeast tRNA amino acylation reaction and on growth and protein synthesis of hepatoma culture cells, although to a lesser degree than OTA. OTB and OT alpha were found to be ineffective in these studies (Creppy et al., 1983). Pharmacokinetics studies in rats show that this compound  has a long half-life and is slowly cleared from the body, while its metabolites are cleared at a much faster rate (Li et al., 1997).

Immunological Effects: The immunosuppressive properties of this compound  A metabolites were also studied, showing that (4R)-4-hydroxyochratoxin A is an effective immunosuppressor, whereas this compound  alpha is ineffective (Creppy et al., 1983).

Detoxification and Dietary Influence: The rate of hydrolysis of this compound  in the rumen of sheep and the corresponding formation of alpha ochratoxin varies depending on the diet, with hay-fed animals showing a significantly faster rate of hydrolysis compared to grain-fed animals (Xiao et al., 1991).

Scientific Research Applications

Ochratoxicosis Understanding: alpha-Ochratoxin  is a toxin linked to a range of adverse health effects in humans and animals, which produced by specific fungi species and can contaminate food and animal feeds. Research has shown that this compound  is absorbed through the gastrointestinal tract and actively in the kidney, leading to long half-lives in animals due to its binding to blood albumin and recycling in bile and kidneys. This compound  is transformed into its non-toxic alpha form (O alpha) by microorganisms in the gut and is primarily excreted in urine, with some amount also in feces. Strategies to control this compound's impact include proper storage conditions and the use of adsorbents and antioxidants (Marquardt &  Frohlich, 1992).

Detoxification in Ruminants: Research on sheep has shown that the rumen and its contents play a significant role in detoxifying this compound. The conversion of this compound  to O alpha, however, is less than previously thought, especially when this compound  is ingested with concentrate-rich diets. This suggests the need for further research on this compound  hydrolysis in the gastrointestinal tract of ruminants.

Immunological Effects: Studies on metabolites of this compound, such as (this compound)-4-hydroxyochratoxin A and ochratoxin alpha, have shown varying effects on the immune response in mice. While the former exhibits significant immunosuppressive properties, the latter does not seem to affect the immune system (Creppy et al., 1983).

Pharmacokinetics in Animals:  Pharmacokinetic studies in rats have revealed that this compound  and its metabolites display different elimination half-lives and modes of clearance. Such studies are crucial for understanding how this compound  and its derivatives behave in the body and how their toxicity can be mitigated (Li et al., 1997).

DNA Damage and Antioxidant Role:  Research has also focused on OTA's genotoxic effects and the role of antioxidants in mitigating its cytotoxicity. For instance, α-tocopherol has been found to significantly reduce OTA-induced DNA damage and cytotoxicity in primary porcine fibroblasts, highlighting its potential protective role against OTA toxicity (Fusi et al., 2009).

Degradation by Bacterial Species: Degradation of this compound  by various bacterial species, including Brevibacterium, has been investigated, demonstrating the potential for biological detoxification of this compound  in foodstuffs. This area of research is significant for developing new strategies to reduce OTA contamination in the food chain.

Mechanism of Action

  OTA's mechanism of action includes nephrotoxicity, immunosuppression, teratogenicity, and carcinogenicity. It inhibits phenylalanyl-tRNA synthetases, leading to inhibition of protein synthesis in various cell types and organs. OTA's toxicity involves lipid peroxidation and DNA damage, and it can act on enzymes that use phenylalanine as a substrate. OTA's effect on RNA synthesis may affect proteins with high turnover (Dirheimer &  Creppy, 1991).

Pharmacokinetics and Elimination: Studies on alpha-Ochratoxin  and its analogs in rats show that this compound  has a long half-life and is slowly cleared from the body. Its metabolites are cleared much faster and have shorter half-lives. Understanding these pharmacokinetic properties is important for devising strategies to reduce this compound's toxicity (Li et al., 1997).

Biochemical and Physiological Effects

Overview of alpha-Ochratoxin  A Toxicity: This compound  is a toxin produced by certain Penicillium and Aspergillus species. It is found in food, feeds, and human blood in Europe and North America. This compound  is associated with Balkan endemic nephropathy, carcinogenesis in rodents, and other adverse effects in animals. It is absorbed throughout the gastrointestinal tract and actively in the kidney, binding to blood albumin, which contributes to its long half-life. This compound  is transformed into its non-toxic alpha form (O alpha) by gut microorganisms and is primarily excreted in the urine as O alpha and this compound. Three distinct mechanisms of this compound  toxicity have been proposed, with other toxic effects appearing to be secondary in nature. Strategies to control this compound's impact include proper storage conditions, use of adsorbents, and feeding this compound-contaminated feedstuffs to ruminants. Antioxidants like ascorbic acid can reduce this compound's toxic effects (Marquardt &  Frohlich, 1992).

This compound  A's Effect on Protein Synthesis: OTA has inhibitory effects on yeast tRNA amino acylation reaction and on growth and protein synthesis of hepatoma culture cells. OTA analogues also inhibit these processes, although to a lesser degree than OTA. The degree of inhibition depends on the kind of substituted amino acid. OTB and OT alpha, however, are ineffective in these tests (Creppy et al., 1983).

Metabolites and Immune Response: The metabolite (this compound)-4-hydroxyochratoxin A inhibits protein synthesis and cell growth similarly to OTA, but this compound  alpha (OT alpha) does not affect either protein synthesis or cell growth. These findings highlight the selective toxicological profiles of OTA's metabolites (Creppy et al., 1983).

Advantages and Limitations for Lab Experiments

Advantages in Analytical Methods: Advanced analytical methods like HPLC with fluorescence detection have been developed for detecting alpha-Ochratoxin  A (OTA) in various samples such as wine. These methods offer high sensitivity and specificity, with the ability to detect very low concentrations of OTA. For example, using immunoaffinity and C-18 sample pre-treatment, detection limits as low as 0.01 microg/L have been achieved. Such methods are crucial for monitoring OTA levels in food and ensuring compliance with safety standards (Tessini et al., 2010).

Limitations in Metabolism Studies: While laboratory experiments have advanced our understanding of OTA metabolism and excretion, they also highlight certain limitations. For instance, studies on sheep indicated that the conversion of OTA to its non-toxic form, alpha ochratoxin (O alpha), is less than previously thought, especially with concentrate-rich diets. This finding underscores the complexity of OTA metabolism and the need for further research to fully understand its pharmacokinetics and detoxification processes.

Challenges in Genotoxicity Assessment: Experiments assessing the genotoxic effects of OTA and its metabolites face challenges. For instance, while OTA induces sister chromatid exchanges in cultured cells, indicating genotoxicity, the results are not always straightforward to interpret. These experiments require careful design and control to differentiate between the effects of OTA and other factors.

Biodegradation and Detoxification: Studies on the biodegradation and detoxification of OTA by lactic acid bacteria demonstrate promising results. These bacteria can significantly reduce OTA levels, indicating potential applications in food safety. However, the variability in degradation rates and the influence of different factors like pH and fermentation conditions on OTA reduction highlight the need for optimized and controlled conditions for effective OTA detoxification (Luz et al., 2018).

Biosensor Development: The development of biosensors for OTA detection, such as those based on surface plasmon resonance, offers advantages like high sensitivity and specificity, and the ability to quantify OTA in complex matrices. However, challenges in sensor design, such as optimizing sensitivity and ensuring selectivity among similar compounds, limit their widespread application (Zhu et al., 2015).

Future Directions

Enhancing Detection Methods: Future research should aim to improve the sensitivity and specificity of detection methods for alpha-Ochratoxin  A (OTA) in various food matrices. Techniques like HPLC with fluorescence detection have proven effective, but further enhancements are necessary for broader applications and ensuring food safety standards are met (Tessini et al., 2010).

Understanding OTA Metabolism: Further studies are needed to elucidate the metabolism and detoxification processes of OTA. Research has shown that the conversion of OTA to its non-toxic alpha form (O alpha) is less efficient than previously thought. This highlights the complexity of OTA metabolism and underscores the need for more comprehensive research in this area.

Biodegradation and Detoxification Approaches: Investigations into the biodegradation and detoxification of OTA using microorganisms like lactic acid bacteria should be expanded. These bacteria show promise in reducing OTA levels, but the conditions for effective OTA detoxification need further optimization for application in food safety (Luz et al., 2018).

Development of Biosensors for OTA: The development of biosensors for detecting OTA, such as those based on surface plasmon resonance, is a promising area. These sensors offer high sensitivity and specificity but require improvements to overcome challenges in design and selectivity among similar compounds (Zhu et al., 2015).

Exploring Genotoxic Effects: More research is needed to assess the genotoxic effects of OTA and its metabolites. Studies assessing sister chromatid exchanges in cultured cells provide valuable insights into OTA's genotoxicity, but require careful design for accurate interpretation.

Antioxidants in Counteracting OTA Toxicity: Investigating the role of antioxidants, like alpha-tocopherol, in mitigating OTA-induced DNA damage and cytotoxicity in cell cultures is important. This research could lead to strategies for counteracting OTA toxicity (Fusi et al., 2010).

  

Properties

IUPAC Name

(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFWJKYWJMZKSM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017595
Record name Ochratoxin alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19165-63-0
Record name Ochratoxin α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19165-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochratoxin alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ochratoxin alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-OCHRATOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB6BD1257Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Ochratoxin
Reactant of Route 2
alpha-Ochratoxin
Reactant of Route 3
alpha-Ochratoxin
Reactant of Route 4
alpha-Ochratoxin
Reactant of Route 5
alpha-Ochratoxin
Reactant of Route 6
alpha-Ochratoxin
Customer
Q & A

Q1: How is ochratoxin alpha formed?

A1: Ochratoxin alpha is formed through the hydrolysis of ochratoxin A. This process involves the cleavage of the amide bond linking the dihydroisocoumarin moiety (OTα) to the phenylalanine molecule in OTA. [, , ]

Q2: Can dietary factors influence OTA metabolism in ruminants?

A4: Yes, diets high in concentrate feed can lead to a lower rumen pH, potentially hindering the activity of microorganisms responsible for OTA hydrolysis. This can result in higher serum concentrations of OTA and increased excretion of both OTA and OTα in feces and urine. [, ]

Q3: Are there other metabolic pathways for OTA besides hydrolysis to OTα?

A5: Yes, while hydrolysis to OTα is a major metabolic pathway, other metabolic transformations of OTA have been observed. These include the formation of 4-hydroxyochratoxin A in the liver and the production of several unidentified metabolites found in urine. [, , ]

Q4: How are OTA and OTα typically measured in biological samples?

A6: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used technique for quantifying OTA and OTα in various matrices, including serum, urine, and food samples. [, , , , ]

Q5: What are the advantages of using LC-MS/MS for mycotoxin analysis?

A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for detecting and quantifying OTA, OTα, and other mycotoxins in complex matrices. This technique is particularly useful for multi-mycotoxin analysis and for studying the metabolic fate of OTA. [, , , ]

Q6: What is the significance of using carboxypeptidase in OTA analysis?

A8: Carboxypeptidase can cleave OTA into OTα and phenylalanine. This enzymatic reaction is utilized to confirm the presence of OTA in samples and to distinguish it from other fluorescent compounds. [, ]

Q7: Are there any potential applications of OTα in biotechnology?

A10: Research on OTα is ongoing, and some studies suggest potential applications in biotechnology. For example, one study identified OTα as a degradation product when Aspergillus niger conidia were used as a biological adsorbent for OTA removal in grape juices. This finding indicates a potential application of OTα in detoxification processes for food and beverages. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.